

stability and degradation of 2,3-Dimethyl-1H-indole-5-carboxylic acid

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Compound of Interest

Compound Name: 2,3-Dimethyl-1H-indole-5-carboxylic acid

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An In-depth Technical Guide to the Stability and Degradation of **2,3-Dimethyl-1H-indole-5-carboxylic Acid**

Abstract

2,3-Dimethyl-1H-indole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its rigid scaffold and functional handles amenable to molecular elaboration.^[1] Its intrinsic stability is a critical parameter influencing the shelf-life, formulation, and ultimate viability of drug candidates derived from it. This guide provides a comprehensive technical overview of the stability profile of **2,3-Dimethyl-1H-indole-5-carboxylic acid**. We will explore its predicted degradation pathways under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines, including hydrolysis, oxidation, photolysis, and thermal stress.^[2] This document synthesizes established principles of indole chemistry with field-proven methodologies for forced degradation studies to provide a predictive and actionable framework for researchers.

Introduction: The Role of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products, signaling molecules, and approved pharmaceuticals.^[3] **2,3-Dimethyl-1H-indole-5-carboxylic acid** (CAS 14844-73-6) offers a unique substitution pattern that influences its chemical behavior. The methyl groups at the C2 and C3 positions sterically block the pyrrole ring's most reactive sites, which in the parent indole ring are highly susceptible to electrophilic

attack and oxidation.[4] This substitution is predicted to enhance the overall stability of the heterocyclic core compared to unsubstituted indoles. The carboxylic acid at the C5 position provides a crucial vector for chemical modification while also influencing the molecule's electronic properties and solubility.

Understanding the degradation profile of this specific scaffold is paramount for anticipating potential liabilities during drug development, establishing stability-indicating analytical methods, and designing robust formulations.[5]

Predicted Physicochemical Properties

A foundational understanding of the molecule's physicochemical properties is essential for designing relevant stability studies.

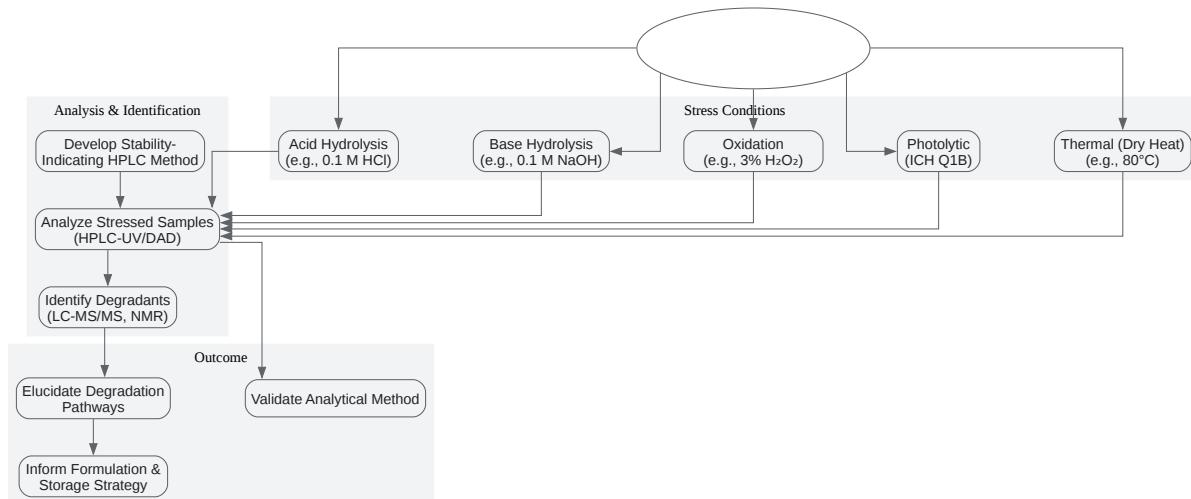
Property	Predicted Value / Information	Source / Rationale
CAS Number	14844-73-6	[6]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[6]
Molecular Weight	189.21 g/mol	[6]
Melting Point	238-240 °C	[7]
Appearance	Solid	
pKa (Carboxylic Acid)	~4-5	Predicted based on benzoic acid, with minor influence from the indole ring.
pKa (Indole N-H)	~17	Typical for indole N-H protons.
Solubility	Poorly soluble in water; soluble in organic solvents like DMSO, methanol.	Common for aromatic carboxylic acids.[1]

The presence of both an acidic (carboxylic acid) and a very weakly acidic (indole N-H) proton suggests that the molecule's stability and degradation pathways will be highly pH-dependent.

Forced Degradation: A Strategic Framework

Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.^[8] This is critical for developing and validating stability-indicating analytical methods.^[5] A typical study aims for 5-20% degradation of the active pharmaceutical ingredient (API).^[9]

Below is a workflow for a comprehensive forced degradation study.



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Caption: Workflow for a forced degradation study.

Hydrolytic Degradation (Acidic & Basic Conditions)

Causality: Hydrolysis assesses the susceptibility of a molecule to degradation in aqueous environments across a pH range, simulating conditions in liquid formulations or physiological environments. For **2,3-Dimethyl-1H-indole-5-carboxylic acid**, the primary sites of interest are the indole ring itself and the carboxylic acid functional group.

Predicted Acidic Degradation Pathway

The indole ring is generally stable to acid, but under harsh conditions (strong acid, elevated temperature), protonation can lead to dimerization or polymerization. However, the most probable unconventional reaction under acidic conditions is dehydration of the carboxylic acid group, although this is more common under pyrolytic conditions.^[10] Decarboxylation is also a potential pathway for indole carboxylic acids under certain conditions.^[11]

Predicted Basic Degradation Pathway

Under basic conditions, the carboxylic acid will be deprotonated, forming a carboxylate salt, which is generally stable. The indole N-H is also susceptible to deprotonation by a strong base, but this anion is relatively stable. The primary risk under strong basic and oxidative conditions (autoxidation) would be degradation of the benzene portion of the indole ring.

Experimental Protocol: Hydrolytic Stress

- Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable co-solvent (e.g., methanol, acetonitrile) and dilute with the stressor solution to minimize the co-solvent percentage (<10%).^[9]
- Acid Stress: Treat the solution with 0.1 M HCl. Maintain at room temperature and 60°C.
- Base Stress: Treat the solution with 0.1 M NaOH. Maintain at room temperature and 60°C.
- Neutral Stress: Reflux the solution in water.

- Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
- Quenching: Neutralize acidic samples with an equivalent amount of base, and basic samples with an equivalent amount of acid, before analysis to halt the degradation reaction.
- Analysis: Analyze all samples by a stability-indicating HPLC method.

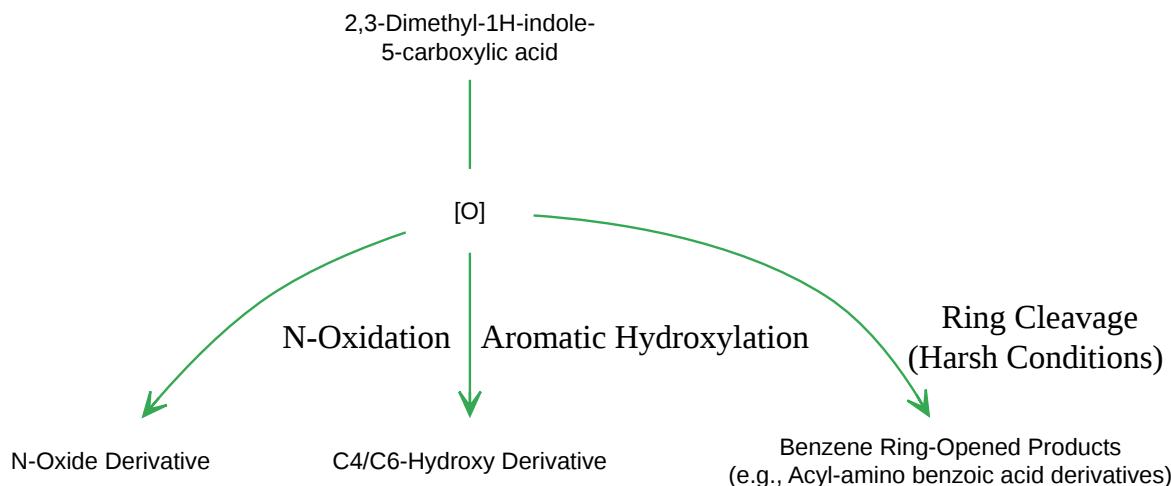
Oxidative Degradation

Causality: Oxidative stress testing evaluates the molecule's sensitivity to oxidizing agents, which can be present as excipients (e.g., peroxides in polymers), introduced during processing, or generated by interaction with container-closure systems. The electron-rich indole nucleus is inherently susceptible to oxidation.[12]

Predicted Oxidative Degradation Pathway

While many indole degradation pathways initiate at the C2 or C3 positions, these are blocked in our target molecule.[4] Therefore, oxidation is predicted to occur at alternative sites:

- N-Oxidation: The indole nitrogen can be oxidized to form an N-oxide.
- Hydroxylation of the Benzene Ring: The benzene portion of the indole can be hydroxylated, likely at the C4 or C6 positions, which are activated by the heterocyclic ring.
- Ring Opening: Under more forceful conditions, oxidative cleavage of the benzene ring can occur, leading to intermediates like N-formylanthranilic acid, although this is more common in microbial degradation.[13] The initial products of indole oxidation can include isatin and indigo, but the dimethyl substitution pattern would likely lead to different downstream products.[12]



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Caption: Predicted oxidative degradation pathways.

Experimental Protocol: Oxidative Stress

- Preparation: Prepare a ~1 mg/mL solution of the compound.
- Stress Application: Add 3% hydrogen peroxide (H_2O_2) solution. Keep the sample at room temperature.
- Sampling: Withdraw aliquots at time points such as 0, 2, 6, 12, and 24 hours.
- Analysis: Analyze directly by HPLC. No quenching is typically required, but dilution with the mobile phase can effectively stop the reaction.

Photolytic and Thermal Degradation Photostability

Causality: Photostability testing is mandated by ICH guideline Q1B to determine if light exposure results in unacceptable changes to the drug substance or product.^[2] Aromatic systems like indole can absorb UV radiation, leading to excited states that can undergo various reactions, including photo-oxidation or rearrangement.

Predicted Pathway: The most likely photodegradation pathway involves the generation of radical species, which can then react with oxygen to form photo-oxidative products similar to those seen in chemical oxidation. Dimerization or polymerization can also occur. The carboxylic acid group itself is generally photostable, though decarboxylation can be induced by UV light in some aromatic acids.[14]

Experimental Protocol (ICH Q1B):

- **Sample Preparation:** Place the solid compound and a solution (~1 mg/mL) in chemically inert, transparent containers.
- **Control:** Prepare dark controls wrapped in aluminum foil.
- **Exposure:** Expose the samples to a light source providing a combined UV-visible output. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should not be less than 200 watt hours/square meter.
- **Analysis:** Compare the exposed samples to the dark controls using HPLC to assess the formation of new degradants and the loss of the parent compound.

Thermal Stability

Causality: Thermal stress testing evaluates the intrinsic stability of the molecule at elevated temperatures, simulating the potential impact of manufacturing processes (e.g., drying) and long-term storage in hot climates.

Predicted Pathway: Given the high melting point (238-240 °C), the molecule is expected to be highly stable in solid form at typical stress testing temperatures (e.g., 60-80°C).[7] In solution, elevated temperatures will accelerate other degradation modes like hydrolysis or oxidation. A key thermal degradation pathway for many carboxylic acids is decarboxylation, which could potentially yield 2,3-dimethylindole.

Experimental Protocol:

- **Solid State:** Store the solid powder in a controlled temperature oven (e.g., 80°C) with and without humidity control.

- Solution State: Heat a solution of the compound (~1 mg/mL) at 80°C.
- Sampling & Analysis: Periodically sample and analyze using HPLC.

Analytical Methodology: The Stability-Indicating Method

A robust analytical method is the linchpin of any degradation study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all known degradation products and impurities without interference.

HPLC Method Development

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard technique.

Parameter	Recommended Starting Conditions	Rationale
Column	C18, 250 x 4.6 mm, 5 μ m	Provides good retention and resolution for aromatic compounds.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water	Acidifies the mobile phase to ensure the carboxylic acid is protonated, leading to sharp, symmetrical peaks.
Mobile Phase B	Acetonitrile or Methanol	Common organic modifiers for RP-HPLC.
Elution	Gradient (e.g., 10% to 90% B over 20 min)	Necessary to elute the parent compound and a potential range of more polar and less polar degradants.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Detection	UV/DAD at 220 nm and 280 nm	Indoles have characteristic absorbances around 220 nm and 280 nm. Diode-Array Detection (DAD) allows for peak purity analysis.
Column Temp.	30°C	Ensures reproducible retention times.

Degradant Identification

Once separated by HPLC, the identity of degradation products must be elucidated. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary tool for this, providing molecular weight information that is crucial for proposing structures. For definitive structural confirmation, degradants may need to be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy.

Summary of Predicted Stability Profile

This table summarizes the anticipated stability of **2,3-Dimethyl-1H-indole-5-carboxylic acid** under forced degradation conditions.

Stress Condition	Predicted Stability	Likely Degradation Products
Acid Hydrolysis	High stability.	Minimal degradation expected. Possible decarboxylation under harsh conditions.
Base Hydrolysis	High stability.	Minimal degradation expected.
Oxidation (H ₂ O ₂)	Moderate to low stability.	N-oxides, hydroxylated species on the benzene ring (C4/C6), potential ring-opened products.
Photolysis (ICH Q1B)	Moderate stability.	Photo-oxidative products (similar to chemical oxidation), potential dimers.
Thermal (Dry Heat)	Very high stability.	Unlikely to degrade significantly below its melting point. Possible decarboxylation at very high temperatures.

Conclusion

2,3-Dimethyl-1H-indole-5-carboxylic acid is predicted to be a robust chemical scaffold, with its primary liability being oxidative degradation. The C2 and C3 methyl groups effectively protect the pyrrole ring, shifting potential degradation pathways to the indole nitrogen and the benzene ring. Hydrolytic stability is expected to be high across a wide pH range. A well-designed forced degradation study, utilizing a gradient RP-HPLC method, is essential to confirm these predictions, fully characterize any degradation products, and establish the intrinsic stability profile required for confident advancement in a drug development program.

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